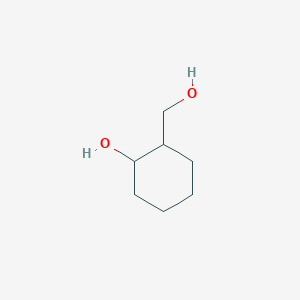

2-Hydroxymethylcyclohexanol

Descripción

Significance as a Versatile Chemical Synthon

In the realm of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule used to assist in the planning of a synthesis. 2-Hydroxymethylcyclohexanol serves as a versatile synthon for the introduction of a 1,2-difunctionalized cyclohexane (B81311) moiety into a target molecule. This is particularly valuable in the synthesis of natural products and bioactive molecules where the cyclohexane ring is a common structural motif. alagappauniversity.ac.in

The presence of two hydroxyl groups allows for a variety of chemical modifications. For instance, chiral versions of this compound are employed as chiral synthons, enabling the stereoselective synthesis of complex molecules. This is crucial in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its specific stereochemistry. researchgate.netresearchgate.net

Structural Features and Functional Group Reactivity in Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its structural features and the reactivity of its two hydroxyl groups. The cyclohexane ring can exist in different conformations, and the relative orientation of the hydroxymethyl and hydroxyl groups (cis or trans) significantly influences its reactivity.

The two hydroxyl groups, being primary and secondary, exhibit different reactivities, which can be exploited for selective chemical transformations. This differential reactivity is fundamental to its utility as a synthetic intermediate.

Detailed Research Findings

The following sections provide a more in-depth look at the specific chemical transformations involving this compound, supported by research findings.

Selective Reactions of the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound can be selectively protected, allowing for sequential reactions at each site. This is a cornerstone of its application in multi-step syntheses. libretexts.org Common protecting groups for alcohols, such as silyl (B83357) ethers or acetals, can be strategically employed to mask one hydroxyl group while the other is being modified.

Oxidation Reactions:

The hydroxyl groups of this compound can be oxidized to various carbonyl functionalities. The secondary alcohol can be oxidized to a ketone, while the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. In some instances, intramolecular oxidation can lead to the formation of a lactone. cdnsciencepub.comtaltech.ee For example, the oxidation of one of the hydroxyl groups in a derivative of this compound was attempted, but resulted in lactonization.

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Mild Oxidant | 2-Hydroxymethylcyclohexanone | |

| This compound | Strong Oxidant | Lactone | cdnsciencepub.com |

Cyclization Reactions:

The two hydroxyl groups can participate in intramolecular cyclization reactions to form cyclic ethers. For example, treatment of this compound with a suitable reagent can lead to the formation of a bicyclic ether. This strategy has been utilized in the synthesis of complex molecules like cyclophellitol. nih.gov The cyclization of olefinic epoxy alcohols, which can be derived from precursors related to this compound, can produce cyclic diols with high optical purity. ucla.edu

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is a critical aspect of its chemistry. The molecule can exist as cis and trans diastereomers, each with distinct conformational preferences. In the cis isomer, one substituent is typically in an axial position and the other in an equatorial position on the chair conformation of the cyclohexane ring. In the trans isomer, both substituents can be in equatorial positions, which is generally the more stable conformation. ucsb.eduyoutube.com

The conformational equilibrium can be influenced by solvent and other factors. gmu.edu This conformational behavior has a direct impact on the molecule's reactivity and the stereochemical outcome of its reactions.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWMJHMSUDKMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409172 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27583-43-3 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethylcyclohexanol

Reduction of 2-(Hydroxymethyl)cyclohexanone (B1294659) Precursors

The primary route to 2-Hydroxymethylcyclohexanol involves the reduction of the ketone functionality in 2-(Hydroxymethyl)cyclohexanone. This precursor is typically synthesized by the hydroxymethylation of cyclohexanone (B45756) using formaldehyde (B43269). prepchem.comresearchgate.net

Chemical Reduction Strategies

Chemical hydrides are commonly employed for the reduction of ketones to alcohols. Sodium borohydride (B1222165) and lithium aluminum hydride are two of the most prevalent reagents for this transformation, each with distinct reactivity profiles.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones. masterorganicchemistry.com In the synthesis of this compound, NaBH₄ effectively reduces the carbonyl group of 2-(Hydroxymethyl)cyclohexanone to a hydroxyl group. odinity.comscribd.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). scribd.com The relatively low reactivity of NaBH₄ allows for the selective reduction of the ketone without affecting other potentially sensitive functional groups. masterorganicchemistry.com

The general procedure involves dissolving 2-(Hydroxymethyl)cyclohexanone in a suitable solvent and then adding sodium borohydride portion-wise while monitoring the reaction progress. odinity.com The reaction of NaBH₄ with protic solvents can generate hydrogen gas, so appropriate temperature control is often necessary. masterorganicchemistry.com

Table 1: Sodium Borohydride Reduction of Cyclohexanone Derivatives

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | 2-Methylcyclohexanol | NaBH₄, solvent | ~50% | odinity.com |

| Cyclohexanone | Cyclohexanol (B46403) | NaBH₄, Methanol | 73.52% | scribd.com |

This table is interactive. Click on the headers to sort the data.

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than sodium borohydride. masterorganicchemistry.comgoogle.com It readily reduces a wide range of carbonyl compounds, including ketones, to their corresponding alcohols. masterorganicchemistry.comacs.org For the synthesis of this compound, LiAlH₄ provides a potent alternative for the reduction of 2-(Hydroxymethyl)cyclohexanone.

Due to its high reactivity, LiAlH₄ reactions are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgresearchgate.net The workup procedure for LiAlH₄ reductions requires careful quenching of the excess hydride and the resulting aluminum salts. researchgate.net While highly effective, the lack of selectivity of LiAlH₄ means that other reducible functional groups in the molecule could also be affected. masterorganicchemistry.com

Table 2: Lithium Aluminum Hydride Reduction of Carbonyl Compounds

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Ketal of 2-carboxycyclohexanone | 2-(Hydroxymethyl)cyclohexanol isomers | LiAlH₄, deprotection | Low | researchgate.net |

| Methyl ester | Primary alcohol | LiAlH₄ | - | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

The efficiency and selectivity of chemical reductions can be fine-tuned by optimizing various reaction parameters. Factors such as temperature, solvent, and the molar ratio of the reducing agent to the substrate can significantly influence the reaction outcome. For instance, in reductions of cyclohexanone derivatives, controlling the temperature can affect the stereoselectivity of the product. researchgate.net The choice of solvent can also play a crucial role; for example, using methanol with NaBH₄ is common, but requires temperature control to manage the reaction with the solvent. masterorganicchemistry.com

In some cases, additives can be used to modulate the reactivity of the reducing agent. For example, the combination of LiAlH₄ with aluminum chloride can alter its reducing properties. acs.org The optimization process aims to maximize the yield of the desired alcohol while minimizing the formation of byproducts. scielo.br

Lithium Aluminum Hydride Reduction

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers an alternative, often greener, method for the reduction of ketones. This technique involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.comresearchgate.net It is effective for the reduction of various functional groups, including the carbonyl group in ketones. google.comcsic.es The hydrogenation of 2-(Hydroxymethyl)cyclohexanone using H₂ gas and a Pd/C catalyst would yield this compound.

The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere, with the Pd/C catalyst suspended in the reaction mixture. masterorganicchemistry.com The catalyst can be easily recovered by filtration and potentially reused, which is a significant advantage of this method. researchgate.netbohrium.com The activity and selectivity of the Pd/C catalyst can be influenced by factors such as the catalyst loading, hydrogen pressure, temperature, and the presence of promoters or inhibitors. google.combohrium.com

Table 3: Catalytic Hydrogenation of Cyclohexanone Derivatives

| Starting Material | Product | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Phenol | Cyclohexanone | Sodium-promoted Palladium | 150-225 °C | google.com |

| Cyclohexanone | Alkylated products | Pd/C, KOH | 100 °C, N₂ atmosphere | csic.esbohrium.com |

This table is interactive. Click on the headers to sort the data.

Considerations for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. A significant trend in chemical manufacturing is the shift from traditional batch reactors to continuous flow chemistry. This transition is driven by benefits such as enhanced process safety, reduced production costs, and often improved product yields. ugent.be

However, a primary challenge in continuous flow systems is the potential for blockages caused by solid particles, especially when handling reagents like paraformaldehyde, a solid source of formaldehyde used in hydroxymethylation reactions. ugent.be Research has focused on developing specialized reactors, such as oscillatory systems, to handle slurries and prevent solid accumulation in the narrow channels of micro- and mesoreactors. ugent.be Optimizing reaction conditions, such as elevating the temperature, can dramatically decrease reaction times, which is a crucial factor for the economic viability of continuous processes. ugent.be For instance, in related hydroxymethylation reactions, increasing the temperature to 100 °C has been shown to reduce reaction times from hours to mere minutes. ugent.be

Alternative Synthetic Pathways

Beyond traditional industrial methods, several alternative synthetic pathways for this compound and its precursors are under investigation. These routes often focus on improving stereoselectivity, employing milder reaction conditions, and utilizing more environmentally benign catalysts and reagents.

Biocatalytic Reduction Methods

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and sustainability. taylorfrancis.com It leverages enzymes or whole microbial cells to catalyze chemical transformations with remarkable precision.

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 2-(hydroxymethyl)cyclohexanone. This transformation can be carried out using isolated enzymes or, more commonly, whole-cell biocatalysts. nih.gov

The table below outlines a comparison between these two biocatalytic approaches.

| Feature | Isolated Enzyme System | Whole-Cell Biocatalyst System |

| Catalyst | Purified enzyme | Intact microbial cells |

| Cofactor Requirement | Requires external addition of expensive cofactors | Cofactors are supplied and regenerated by the cell's metabolism nih.govfrontiersin.org |

| Enzyme Stability | Can be lower; sensitive to process conditions | Often higher due to the protective cellular environment nih.gov |

| Process Cost | Higher due to enzyme purification and cofactor costs | Generally lower; avoids costly enzyme isolation taylorfrancis.com |

| Downstream Processing | Simpler product purification | Can be more complex due to cellular debris and metabolites |

| Optimization | Focused on the enzyme's reaction conditions | Involves metabolic engineering of the entire cell nih.govresearchgate.net |

A significant advantage of biocatalysis is its inherent stereoselectivity. Enzymes are chiral molecules and can distinguish between enantiomers or create a specific stereoisomer from a prochiral substrate. For a molecule like this compound, which has multiple stereocenters, achieving high enantiomeric purity is critical, particularly for applications in the pharmaceutical industry.

Biocatalytic methods are well-established for the asymmetric reduction of ketones and the kinetic resolution of racemic alcohols, which are analogous to the synthesis of specific stereoisomers of this compound. researchgate.net For example, lipases are commonly used for the kinetic resolution of racemic amino alcohols through enantioselective acylation, a strategy that can be adapted for diols like this compound. acs.org Similarly, engineered ketoreductase (KPR) enzymes can reduce a ketone precursor to a specific chiral alcohol with high enantiomeric excess. By selecting the appropriate enzyme or microorganism, it is possible to synthesize a desired enantiomer of this compound.

Enzymatic Approaches and Whole-Cell Systems

Hydroxymethylation of Cyclohexanone

Another key alternative pathway involves the hydroxymethylation of cyclohexanone to produce the direct precursor, 2-(hydroxymethyl)cyclohexanone, which is then reduced to yield this compound. wikipedia.orgprepchem.com This approach focuses on the efficient and selective introduction of the hydroxymethyl group at the alpha-position of the cyclohexanone ring.

The synthesis of 2-(hydroxymethyl)cyclohexanone is typically achieved by the condensation reaction between cyclohexanone and formaldehyde. prepchem.com A significant advancement in this area is the use of organocatalysis to perform this reaction asymmetrically. L-Threonine has been identified as an efficient and simple organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone using formalin (an aqueous solution of formaldehyde). researchgate.netresearchgate.net

Research has shown that the presence of water in the reaction mixture can be detrimental to the yield. The addition of a dehydrating agent, such as magnesium sulfate, was found to significantly improve the reaction yield by sequestering water. researchgate.net This organocatalytic approach has been successfully applied to various substituted cyclohexanones, providing the corresponding hydroxymethyl products in good yields and with high enantioselectivity. researchgate.net The use of paraformaldehyde as a solid formaldehyde source is also being explored as a safer and more practical alternative to aqueous formalin, especially for continuous flow applications. ugent.be

The following table summarizes the results of the L-Threonine-catalyzed asymmetric α-hydroxymethylation for various cyclohexanone derivatives. researchgate.net

| Entry | Substituted Cyclohexanone | Product(s) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| 1 | 4-tert-Butylcyclohexanone | 2-(Hydroxymethyl)-4-tert-butylcyclohexanone | 74 | 98 (ee) |

| 2 | 4-Phenylcyclohexanone | 2-(Hydroxymethyl)-4-phenylcyclohexanone | 55 | 92 (ee) |

| 3 | (R)-3-Methylcyclohexanone | (2R,3R)-2-(Hydroxymethyl)-3-methylcyclohexanone & (2S,3R)-2-(Hydroxymethyl)-3-methylcyclohexanone | 60 | 60 (de) |

| 4 | 4,4-Dimethylcyclohexanone | 2-(Hydroxymethyl)-4,4-dimethylcyclohexanone | 65 | 98 (ee) |

Data sourced from research on L-Threonine-catalysed asymmetric α-hydroxymethylation. researchgate.net ee = enantiomeric excess, de = diastereomeric excess.

Direct Hydroxymethylation Using Formaldehyde and Base

Subsequent Reduction to this compound

Once a suitable keto-alcohol or keto-aldehyde intermediate is synthesized, the final step is the reduction of the carbonyl group to a secondary alcohol. A powerful reducing agent like lithium aluminium hydride (LiAlH₄) is effective for this transformation. For example, the reduction of 2-hydroxymethylenecyclohexanone with lithium aluminium hydride has been shown to produce this compound, alongside other reduction products like 2-methylenecyclohexanol and 1-hydroxymethylcyclohexene. rsc.org This reduction converts the carbonyl group into a hydroxyl group, completing the formation of the 1,2-diol structure of the target molecule. rsc.org

Nucleophilic Hydroxymethylation via Organometallic Reagents

Organometallic reagents provide a distinct approach where a nucleophilic carbon, as part of a specialized reagent, is used to attack a carbonyl or epoxide precursor. This method directly establishes the carbon-carbon bond of the hydroxymethyl group.

A prime example is the use of a silylmethyl Grignard reagent, such as (isopropoxydimethylsilyl)methylmagnesium chloride, as a nucleophilic hydroxymethylating agent. orgsyn.org This reagent is prepared from the corresponding silylmethyl chloride and magnesium turnings in tetrahydrofuran (THF). orgsyn.org It then reacts with cyclohexanone in a nucleophilic addition reaction. orgsyn.orgpressbooks.pub The resulting magnesium alkoxide is hydrolyzed to yield 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol. orgsyn.org This intermediate is then subjected to oxidative cleavage of the carbon-silicon bond using hydrogen peroxide, typically in a methanol/THF solvent system with a base like potassium fluoride, to furnish the final diol product, in this case, 1-(hydroxymethyl)cyclohexanol. orgsyn.org

The following table summarizes the reaction steps for this specific organometallic route.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| A | Cyclohexanone, (Isopropoxydimethylsilyl)methylmagnesium chloride | 1. Dry THF, 0°C; 2. 10% aq. NH₄Cl | 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol | ~98% (crude) |

| B | 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol | 1. KF, H₂O₂, KHCO₃; 2. 50% aq. Na₂S₂O₃ | 1-(Hydroxymethyl)cyclohexanol | 77% |

Table based on data from an Organic Syntheses procedure. orgsyn.org

Another organometallic strategy involves the ring-opening of epoxides. Silylmetallic compounds, such as triphenylsilyllithium, react with cyclohexene (B86901) oxide to produce β-silylcarbinols. researchgate.net Subsequent oxidation of the silyl (B83357) group can then yield the desired diol. The ring-opening of epoxides by nucleophiles is a well-established method, and the regioselectivity of the attack can be influenced by substituents on the cyclohexane (B81311) ring. testbook.comrsc.org

Stereochemical Considerations in 2 Hydroxymethylcyclohexanol Synthesis

Diastereoselectivity in Reduction Reactions

The reduction of the precursor, 2-(hydroxymethyl)cyclohexanone (B1294659), yields 2-hydroxymethylcyclohexanol, which can exist as two diastereomers: cis and trans. The facial selectivity of the hydride attack on the carbonyl group determines the resulting diastereomeric ratio. This selectivity is highly dependent on the steric bulk of the reducing agent and the conformation of the cyclohexanone (B45756) ring. acs.org

Generally, small hydride reagents such as sodium borohydride (B1222165) (NaBH₄) can approach from the less hindered equatorial face, leading to the axial alcohol (the cis product). acs.org Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), preferentially attack from the axial face to avoid steric hindrance with axial hydrogens, resulting in the formation of the equatorial alcohol (the trans product). acs.org The presence of the hydroxymethyl group at the C2 position adds another layer of steric influence, guiding the incoming nucleophile. Computational studies on similar substituted cyclohexanones have shown that factors like substrate conformation (chair vs. twist-boat) and remote steric features can significantly affect stereoselectivity in ways not easily predicted by standard models. acs.org

| Reducing Agent | Predominant Attack Trajectory | Major Product Isomer | Typical Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | Equatorial Attack | cis (Axial Alcohol) | Varies, often favors cis |

| Lithium Aluminum Hydride (LiAlH₄) | Equatorial Attack | cis (Axial Alcohol) | Varies, often favors cis |

| L-Selectride® | Axial Attack | trans (Equatorial Alcohol) | Varies, often favors trans |

| K-Selectride® | Axial Attack | trans (Equatorial Alcohol) | Varies, often favors trans |

Table 1. The influence of various reducing agents on the diastereoselectivity of 2-(hydroxymethyl)cyclohexanone reduction. The ratios can be influenced by reaction conditions.

Enantioselective Synthesis of Chiral Isomers

Since both the cis and trans diastereomers of this compound are chiral, methods to synthesize single enantiomers are of significant interest. This is typically achieved through asymmetric catalysis, where a chiral catalyst influences the reduction of the prochiral ketone.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, L-threonine has been used to catalyze the asymmetric α-hydroxymethylation of cyclohexanone to produce (S)-2-hydroxymethylcyclohexanone with high enantiomeric excess (93% ee). researchgate.net This chiral ketone can then be reduced to the corresponding chiral diol. Another prominent method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are highly effective for the enantioselective reduction of prochiral ketones. organic-chemistry.orgmasterorganicchemistry.com These catalysts coordinate to the ketone and borane, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl, achieving high enantioselectivity (up to 98% ee for some ketones). organic-chemistry.org Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes also provides an effective route to enantiomerically enriched alcohols. diva-portal.orgacs.org

| Method/Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |

| L-Threonine Organocatalysis | Cyclohexanone to (S)-2-hydroxymethylcyclohexanone | 93% | researchgate.net |

| Chiral Oxazaborolidine (CBS) Catalyst | Various Prochiral Ketones | Up to 98% | organic-chemistry.org |

| Ru(arene) Amino Alcohol Complex | Aromatic Ketones | Up to 96% | diva-portal.org |

Table 2. Examples of enantioselective methods applicable to the synthesis of chiral this compound precursors and related compounds.

Cis/Trans Isomerization Studies and Control

The ability to control the interconversion between cis and trans isomers is crucial for obtaining diastereomerically pure this compound. The relative stability of the two isomers is dictated by their conformational energetics. For 1,2-disubstituted cyclohexanes, the trans isomer can often adopt a diequatorial conformation, which is generally more stable than the axial-equatorial conformation of the cis isomer. unizin.orgopenstax.org

The ring flip between two chair conformations allows for the interconversion of axial and equatorial substituents. youtube.com For trans-1,2-disubstituted cyclohexanes, one chair conformer has both substituents in equatorial positions, while the ring-flipped conformer has both in axial positions. The diequatorial conformation is strongly favored. unizin.orgopenstax.org For the cis isomer, both chair conformations will have one axial and one equatorial substituent, making them equal in energy. unizin.orgpressbooks.pub

Isomerization between the cis and trans diastereomers themselves (which requires bond breaking) can be promoted under certain conditions, such as through acid or base catalysis, which may allow for equilibration to the thermodynamically more stable isomer. For instance, isomerization from a cis to a more stable trans isomer has been observed during oxidation and Horner-Wadsworth-Emmons reactions in related cyclohexane (B81311) systems. doi.org Understanding the energy barrier between the isomers allows for the development of strategies to either promote equilibration to the desired isomer or prevent unwanted isomerization during a synthetic sequence.

Influence of Protecting Groups on Stereochemical Outcomes

Protecting groups are temporarily installed to mask a reactive functional group and are a cornerstone of modern organic synthesis. total-synthesis.com In the context of this compound synthesis, protecting the primary hydroxyl group of the 2-(hydroxymethyl)cyclohexanone precursor can profoundly influence the diastereoselectivity of the subsequent ketone reduction.

The size and nature of the protecting group alter the steric environment around the adjacent carbonyl group. A bulky protecting group, such as a tert-butyldiphenylsilyl (TBDPS) ether, can block one face of the ketone, forcing the hydride reagent to attack from the opposite face. stackexchange.com This strategy can be used to override the inherent facial selectivity of a reduction. For example, in the reduction of α-hydroxy ketones, the use of a non-chelating, bulky silyl (B83357) protecting group can switch the outcome from a Cram chelate-controlled product (anti diol) to a Felkin-Anh-controlled product (syn diol). stackexchange.com Conversely, a smaller protecting group that is capable of chelation with the reducing agent's metal cation (e.g., a benzyloxymethyl ether with LiAlH₄) can lock the conformation of the molecule and direct the nucleophile to produce the anti diol. stackexchange.com Thus, the strategic choice of a protecting group offers a powerful method for controlling the stereochemical outcome of the reduction.

| Protecting Group (on α-hydroxyl) | Proposed Model | Effect on Stereoselectivity | Major Product |

| Benzyloxymethyl (BOM) | Cram Chelate Model | Chelation with metal cation directs hydride attack. | anti-diol |

| tert-Butyldiphenylsilyl (TBDPS) | Felkin-Anh Model | Bulky group blocks one face, preventing chelation. | syn-diol |

| No Protecting Group (Free -OH) | Chelation or H-bonding | Can chelate or interact via hydrogen bonding, influencing direction of attack. | Varies with reagent/conditions |

Table 3. The influence of different protecting groups on the diastereoselective reduction of α-hydroxy ketones, demonstrating the ability to control the stereochemical outcome. stackexchange.com

Reaction Mechanisms Pertaining to 2 Hydroxymethylcyclohexanol

Mechanism of Hydride Reduction

The synthesis of 2-Hydroxymethylcyclohexanol can be achieved by the reduction of precursor molecules containing carbonyl groups, such as cyclohexane-1,2-dicarbaldehyde. The mechanism of this reduction using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a well-established process of nucleophilic addition. uop.edu.pkmasterorganicchemistry.comlibretexts.org

These complex metal hydrides serve as a source of hydride ions (H⁻). masterorganicchemistry.com The reaction proceeds in two main steps:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbon atom of each aldehyde group. uop.edu.pk This is a nucleophilic addition to the carbonyl. As the new C-H bond forms, the pi electrons of the carbonyl C=O bond move to the oxygen atom, creating an alkoxide intermediate. masterorganicchemistry.com One mole of a reagent like NaBH₄ can, in principle, reduce four moles of aldehyde groups. uop.edu.pk

Protonation: The resulting alkoxide intermediate is then protonated in a subsequent workup step, typically involving the addition of a mild acid or the solvent itself (e.g., methanol (B129727) with NaBH₄). uop.edu.pklibretexts.org This acid-base reaction yields the final diol product, this compound.

The reduction of aldehydes with these reagents leads to the formation of primary alcohols. masterorganicchemistry.comchemguide.co.uk In the case of reducing cyclohexane-1,2-dicarbaldehyde, both aldehyde groups are reduced to primary alcohol functionalities, one of which is the hydroxymethyl group of the target compound. If the starting material were a hydroxy ketone, such as 2-(hydroxymethyl)cyclohexanone (B1294659), the ketone would be reduced to a secondary alcohol. masterorganicchemistry.comlibretexts.org The stereochemistry of the final product is influenced by the direction of the hydride attack on the carbonyl carbon.

Table 1: Hydride Reducing Agents and Their Properties

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Milder, reduces aldehydes and ketones. masterorganicchemistry.com | Methanol, Ethanol (B145695) | Often automatic from solvent protonation. uop.edu.pklibretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger, reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org | Diethyl ether, THF | Requires a separate aqueous/acidic step. uop.edu.pklibretexts.org |

| Diisobutylaluminium Hydride | DIBAL-H | Reduces esters and carboxylic acids to aldehydes or alcohols. uop.edu.pk | Toluene, Hexane | Aqueous workup. |

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation provides an alternative method for the reduction of carbonyl precursors to form this compound. This process involves the addition of molecular hydrogen (H₂) across the C=O double bonds in the presence of a metal catalyst. libretexts.orgchemistrytalk.org The reaction is heterogeneous, occurring on the surface of the catalyst. wikipedia.orglibretexts.org

The generally accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism, which involves the following steps: wikipedia.org

Adsorption: The reactant molecule (e.g., an aldehyde) and hydrogen gas are adsorbed onto the surface of the metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.orglibretexts.orglibretexts.org

Hydrogen Dissociation: The catalyst weakens and cleaves the H-H bond, forming metal-hydride bonds on the surface. chemistrytalk.orgwikipedia.orglibretexts.org

Hydrogen Transfer: The adsorbed aldehyde undergoes stepwise addition of hydrogen atoms. One hydrogen atom is transferred from the catalyst surface to a carbon of the C=O bond. chemistrytalk.orgwikipedia.org This is followed by the transfer of a second hydrogen atom to the oxygen, completing the reduction to an alcohol. chemistrytalk.orgwikipedia.org

Desorption: The resulting saturated alcohol product, this compound, is more weakly adsorbed and leaves the catalyst surface, freeing up the active site for another cycle. chemistrytalk.orgwikipedia.org

A key feature of catalytic hydrogenation is its stereochemistry. Both hydrogen atoms are typically delivered to the same side of the molecule, a process known as syn-addition. libretexts.orgmasterorganicchemistry.compressbooks.pub This is because the reaction takes place on the flat surface of the catalyst, constraining the direction of hydrogen addition. libretexts.org

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Form | Typical Use |

|---|---|---|

| Palladium on Carbon | Pd/C | General hydrogenation of alkenes and carbonyls. libretexts.org |

| Platinum(IV) Oxide | PtO₂, Adams' catalyst | Effective for hydrogenating various functional groups. libretexts.org |

| Raney Nickel | Ni | A finely divided, porous nickel catalyst. chemistrytalk.org |

Mechanistic Aspects of Enzymatic Transformations

Enzymes can be employed for the synthesis and modification of this compound, often with high stereoselectivity. Lipases, for instance, are commonly used in the kinetic resolution of racemic mixtures of alcohols. researchgate.netacs.org

The mechanism of lipase-catalyzed kinetic resolution typically involves the acylation of one enantiomer of the alcohol at a faster rate than the other. For this compound, the enzyme would selectively acylate either the (1R, 2R) or (1S, 2S) enantiomer (assuming a trans configuration), allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol.

The catalytic mechanism within the enzyme's active site proceeds via a two-step process involving a catalytic triad (B1167595) (e.g., Ser-His-Asp):

Acyl-Enzyme Intermediate Formation: The serine hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., an ester like vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the acyl donor and form a covalent acyl-enzyme intermediate.

Nucleophilic Attack by Alcohol: The target alcohol (one enantiomer of this compound) then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently collapses to release the esterified alcohol and regenerate the free enzyme.

The enantioselectivity arises from the differential stability of the diastereomeric transition states formed when each enantiomer binds to the chiral active site of the enzyme. researchgate.net Other enzymes, such as hydroxylases and monooxygenases, can also interact with related cycloalkane structures, proceeding through radical-based mechanisms to introduce hydroxyl groups. nih.govacs.org

Reaction Pathways of Hydroxymethylation

Hydroxymethylation is a chemical process that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. wikipedia.org The synthesis of this compound can be conceptualized as a hydroxymethylation process starting from a C6 cyclic precursor. A common synthetic route involves the epoxidation of cyclohexene (B86901) to form cyclohexene oxide, followed by a ring-opening and hydroxymethylation sequence. wikipedia.org

One plausible mechanistic pathway involves:

Epoxidation: Cyclohexene is first converted to cyclohexene oxide. This can be achieved using peracids or through catalytic oxidation. wikipedia.org

Ring-Opening of Epoxide: The epoxide ring can be opened under acidic or basic conditions. For instance, acid-catalyzed hydrolysis would yield trans-cyclohexane-1,2-diol.

Introduction of the Hydroxymethyl Group: A more direct route to a hydroxymethylated product could involve the reaction of a suitable organometallic reagent with cyclohexene oxide. For example, a reagent that can deliver a protected hydroxymethyl unit. A different approach involves the reaction of cyclohexanone (B45756) with a silylmethyl Grignard reagent, which, after oxidation, yields a hydroxymethyl group attached to the ring. wikipedia.orgorgsyn.org

Alternatively, hydroxymethylation can be achieved by reacting a compound with an active C-H bond with formaldehyde (B43269). wikipedia.org In the context of synthesizing this compound, this might involve creating an enolate from cyclohexanone and reacting it with formaldehyde, followed by reduction of the ketone.

Mechanistic Investigations of this compound Derivatives (e.g., Acetolysis)

The solvolysis of derivatives of this compound, such as its tosylate or brosylate esters, provides significant insight into neighboring group participation mechanisms. The acetolysis (solvolysis in acetic acid) of trans-2-acetoxymethylcyclohexyl brosylate has been studied to understand the role of the adjacent acetoxy group. datapdf.com

The mechanism is heavily influenced by the participation of the neighboring acetoxy group (AcO-6 participation). researchgate.net

Ionization with Anchimeric Assistance: As the leaving group (e.g., brosylate) departs, the oxygen atom of the neighboring acetoxy group can attack the developing positive charge on the carbon atom. This is known as anchimeric assistance.

Formation of a Cyclic Intermediate: This assistance leads to the formation of a cyclic acetoxonium ion intermediate. researchgate.netnih.gov This bridged ion is a key feature of the reaction pathway.

Nucleophilic Attack: The solvent (acetic acid) or added acetate (B1210297) ions can then attack this intermediate. The attack can occur at two positions:

Attack at the primary carbon of the bridged ion leads to the formation of a cis-diacetate with inversion of configuration at that center. datapdf.com

Attack at the tertiary ring carbon (C-1) can lead to a trans-diacetate, representing retention of configuration relative to the starting material's ring stereochemistry. datapdf.com

The outcome of the reaction—specifically the ratio of retention to inversion products—is highly dependent on the reaction conditions, such as the presence or absence of stronger nucleophiles like added potassium acetate. datapdf.com Similar participation by a neighboring hydroxyl group can lead to the formation of a cyclic oxonium ion intermediate. dss.go.th The solvolysis of cis-2-tosyloxymethylcyclohexyl acetate also proceeds through a cyclic acetoxonium ion. researchgate.net

Table 3: Product Distribution in Acetolysis of trans-2-Acetoxymethylcyclohexyl Brosylate datapdf.com

| Conditions | Substitution Product Stereochemistry | Olefin Product |

|---|---|---|

| With added potassium acetate | Diacetate of cis-2-hydroxymethylcyclohexanol (inversion) | 3-Acetoxymethylcyclohexene |

| Without added acetate | Mixture of cis- and trans-diacetates (70% trans) | 3-Acetoxymethylcyclohexene |

Derivatives of 2 Hydroxymethylcyclohexanol: Synthesis and Transformations

Synthesis of Oxidized Derivatives (e.g., Carboxylic Acids, Ketones)

The selective oxidation of the primary and secondary hydroxyl groups of 2-hydroxymethylcyclohexanol leads to the formation of valuable intermediates such as aldehydes, ketones, and carboxylic acids. The choice of oxidizing agent and reaction conditions dictates the final product.

The oxidation of the secondary alcohol group in this compound yields 2-hydroxymethylcyclohexanone. prepchem.comchemchart.com This transformation can be achieved using various oxidizing agents. For instance, the Corey-Kim oxidation, which employs N-chlorosuccinimide and dimethyl sulfide, is a known method for this conversion. chemchart.com Another approach involves the condensation of cyclohexanone (B45756) with formaldehyde (B43269) to produce 2-hydroxymethylcyclohexanone. prepchem.com This ketone is a crucial precursor for the synthesis of other compounds, such as the anticholinergic agent (R,R)-rociverine. ugent.be

Further oxidation of the primary alcohol in this compound can lead to the corresponding carboxylic acid. While specific examples for the direct oxidation of this compound to its carboxylic acid are not extensively detailed in the provided results, general methods for oxidizing primary alcohols to carboxylic acids are well-established and include the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orglibretexts.org For example, 1-phenyl-cis-2-hydroxymethyl-r-1-cyclohexanol can be oxidized to the corresponding acid using potassium permanganate. prepchem.com The oxidation of aldehydes, which can be formed from the primary alcohol, to carboxylic acids typically proceeds through a gem-diol intermediate. libretexts.org

The Baeyer-Villiger oxidation offers a pathway to convert cyclic ketones, such as those derived from this compound, into lactones. libretexts.org This reaction utilizes peroxycarboxylic acids like mCPBA. libretexts.org

| Precursor | Oxidizing Agent | Product | Reference |

| This compound | N-Chlorosuccinimide/Dimethyl Sulfide (Corey-Kim) | 2-Hydroxymethylcyclohexanone | chemchart.com |

| Cyclohexanone & Formaldehyde | - | 2-Hydroxymethylcyclohexanone | prepchem.com |

| 1-Phenyl-cis-2-hydroxymethyl-r-1-cyclohexanol | Potassium Permanganate | Corresponding Carboxylic Acid | prepchem.com |

| Secondary Alcohols | Chromic Acid (H2CrO4) | Ketones | libretexts.org |

| Primary Alcohols | Potassium Permanganate (KMnO4) | Carboxylic Acids | libretexts.orglibretexts.org |

| Cyclic Ketones | Peroxycarboxylic acids (e.g., mCPBA) | Lactones (via Baeyer-Villiger oxidation) | libretexts.org |

Esterification and Etherification Reactions

The hydroxyl groups of this compound readily undergo esterification and etherification, yielding a variety of derivatives with tailored properties. These reactions are fundamental in modifying the polarity, reactivity, and biological activity of the parent molecule.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative. This process is valuable in synthetic chemistry, for instance, in the production of cyclohexanol (B46403) from cyclohexene (B86901), where cyclohexene is first esterified with acetic acid to form cyclohexyl acetate (B1210297), which is then hydrogenated. rsc.org The esterification of trans-1,2-cyclohexanediol (B13532) has been shown to influence the conformational preference of the molecule. nih.gov

Etherification reactions result in the formation of ethers. For example, the reaction of a benzyl (B1604629) alcohol with an alkanol in the presence of a zeolite catalyst can produce benzyl ethers. google.com The hydroxyl groups of this compound can also be protected as ethers, a common strategy in multi-step synthesis. For instance, the hydroxyl groups of a diol obtained from a hydroxymethylation process were protected as benzyl groups. mdpi.com

| Reaction Type | Reactants | Product Type | Key Findings/Applications | Reference |

| Esterification | Cyclohexene, Acetic Acid | Cyclohexyl acetate | Intermediate in cyclohexanol production. | rsc.org |

| Esterification | trans-1,2-Cyclohexanediol | Diester | Influences conformational preference. | nih.gov |

| Etherification | Benzyl alcohol, Alkanol | Benzyl ether | Catalyzed by zeolites. | google.com |

| Etherification | Diol from hydroxymethylation, Benzyl halide | Benzyl ether | Protection of hydroxyl groups in synthesis. | mdpi.com |

Formation of Spiroheterocyclic Systems

Spiroheterocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science. This compound and its derivatives can serve as precursors for the synthesis of such systems.

The synthesis of spirocyclic cyclohexadienone ring systems, found in natural products like the schiarisanrins, has been achieved through Lewis acid-promoted C-alkylation of a phenolic precursor. nih.gov Thioacetalization of multi-carbonyl compounds is another strategy to create spiro-systems with high sulfur content, which can induce a high refractive index. researchgate.net Furthermore, the synthesis of C2-symmetric 9,9′-spirobifluorene-containing polyesters has been reported. researchgate.net While direct synthesis from this compound is not explicitly detailed, its derivatives, particularly ketones, are logical starting points for such transformations.

Synthesis of Nucleoside and Isonucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. digitellinc.com The carbocyclic framework of this compound provides a scaffold for the synthesis of carbocyclic nucleoside analogues, where the furanose or pyranose ring of a natural nucleoside is replaced by a cyclohexane (B81311) ring.

The synthesis of these analogues typically involves the coupling of a modified sugar moiety, in this case, a derivative of this compound, with a nucleobase. numberanalytics.com A key challenge in this process is achieving the desired stereoselectivity and regioselectivity. numberanalytics.com The Mitsunobu reaction is a common method for coupling the carbocyclic scaffold to the nucleobase. researchgate.net For instance, racemic cis-[3-(adenin-9-yl)-4-cyclohexenyl]carbinol has been synthesized from 5-azido-3-cyclohexene carboxylic acid. epdf.pub The synthesis of pyranosylphosphonic acid nucleotide analogues has also been reported, where phosphorus is attached at the anomeric position and the base at the 4-position of the carbohydrate. researchgate.net

Enzymatic synthesis offers an alternative, often more selective, route to nucleoside analogues. csic.es For example, a purine (B94841) nucleoside 2'-deoxyribosyltransferase has been used for the synthesis of various therapeutic nucleosides. csic.es

| Analogue Type | Synthetic Approach | Key Features | Reference |

| Carbocyclic Nucleoside Analogues | Coupling of a this compound derivative with a nucleobase. | The furanose/pyranose ring is replaced by a cyclohexane ring. | numberanalytics.comresearchgate.net |

| Pyranosylphosphonic Acid Nucleotide Analogues | Attachment of phosphorus at the anomeric position and the base at the 4-position. | The intramolecular base to phosphorus distance mimics that of natural nucleotides. | researchgate.net |

| Racemic cis-[3-(adenin-9-yl)-4-cyclohexenyl]carbinol | Synthesis from 5-azido-3-cyclohexene carboxylic acid. | A carbocyclic analogue with a cyclohexenyl moiety. | epdf.pub |

| Therapeutic Nucleosides (e.g., didanosine) | Enzymatic synthesis using nucleoside phosphorylases or transferases. | High chemo-, regio-, and stereoselectivity. | csic.es |

Functionalization for Specific Chemical Applications

The functionalization of this compound and its derivatives is crucial for tailoring their properties for specific applications. This can involve the introduction of various functional groups or the use of the molecule as a building block in larger structures.

One notable application is in the development of pharmaceutical drugs. For example, (1R,2S,3S,5R)-5-Benzyloxy-3-(tert-butyldimethylsilyloxy)-2-hydroxymethyl cyclohexanol serves as a key precursor in the synthesis of drugs for cardiovascular disease, cancer, and neurological disorders. The molecule's functional groups allow for its incorporation into complex molecular architectures that can modulate essential signaling pathways.

In polymer chemistry, derivatives of this compound can be used to create polymers with specific properties. For instance, polyacrylates with pending alkylsulfur groups have been prepared to study changes in refractive index upon sulfur oxidation. researchgate.net

Multihydroxymethylated Cyclohexanol Derivatives (e.g., 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol)

Multihydroxymethylated cyclohexanol derivatives, such as 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (B1581996) (THMC), are polyols with a high density of hydroxyl groups. sigmaaldrich.com These compounds are valuable as crosslinking agents and as initiators in polymerization reactions.

The synthesis of THMC itself can be achieved, and it serves as a starting material for further derivatization. chemdad.com A key application of THMC is in the synthesis of star-shaped polyether-pentols (PEPOs). researchgate.netmdpi.com This is accomplished through the ring-opening polymerization of epoxides, such as glycidyl (B131873) ethers and butylene oxide, initiated by the tripotassium salt of THMC, often activated with a crown ether like 18-crown-6 (B118740). researchgate.netmdpi.commdpi.com The resulting PEPOs can be used to fabricate crosslinked polyurethanes. mdpi.com These polyol derivatives are also explored as sugar macronutrient substitutes due to their non-fermentable nature and ability to mimic the properties of sucrose. researchgate.net

| Polyol Derivative | Synthetic Method | Application | Reference |

| 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC) | Not detailed in results | Precursor for polyol derivatives. | sigmaaldrich.com |

| Star-shaped Polyether-pentols (PEPOs) | Ring-opening polymerization of epoxides initiated by the tripotassium salt of THMC. | Fabrication of crosslinked polyurethanes. | researchgate.netmdpi.commdpi.com |

| Non-ionic polyols | Cannizzaro condensations | Sugar macronutrient substitutes. | researchgate.net |

Preparation of Metal Salts of Polyol Derivatives

The formation of metal salts from polyol derivatives of this compound, also known as metal alkoxides, is a fundamental transformation in organic synthesis. These salts are typically prepared by the reaction of an alcohol with a metal or a metal salt in the presence of a base. The resulting metal alkoxides are strong bases and are often utilized as reagents and catalysts in various chemical reactions, including polymerization and esterification. latech.edu

Several general methods are employed for the synthesis of metal alkoxides. A common approach involves the reaction of an alcohol with an alkali metal, such as sodium, to produce the corresponding alkali metal alkoxide and hydrogen gas. latech.edu Alternatively, strong bases like sodium hydride (NaH), sodium amide (NaNH2), and Grignard reagents can be used to deprotonate the alcohol and form the alkoxide. latech.edu For instance, the reaction of an alcohol (R-OH) with sodium hydride results in the formation of the sodium alkoxide (Na+OR-) and hydrogen gas. latech.edu

Another widely used method is a metathesis reaction between a metal chloride and a sodium alkoxide. wikipedia.org This reaction is driven by the formation of sodium chloride (NaCl), which is insoluble in many common organic solvents, simplifying the purification of the desired metal alkoxide. wikipedia.org Furthermore, metal alkoxides can be synthesized through electrochemical processes, where a metal is anodically dissolved in an alcohol in the presence of a conductive additive. wikipedia.org

A specific example involving a derivative of this compound is the synthesis of the tripotassium salt of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. nih.gov This preparation involves the reaction of the pure polyol with a calculated amount of potassium hydride (KH) in tetrahydrofuran (B95107) (THF) at 20 °C. The reactivity of the system is enhanced by the use of 18-crown-6 (18C6) as an activator. nih.gov Crown ethers like 18C6 are known to form stable complexes with metal cations that match the size of their cavity, which increases the separation of the ion pair and enhances the activating effect. nih.gov The resulting tripotassium salt was subsequently used as an initiator for ring-opening polymerization of oxiranes. nih.gov

The stability of metal complexes with diol derivatives has also been investigated. For example, the metal-binding properties of trans-1,2-cyclohexanediol diphosphate (B83284) have been studied with several divalent metal ions, including Ni(II), Mn(II), Zn(II), Ca(II), and Mg(II), by determining the stability constants of the resulting complexes through pH titration. stewarthendrickson.com

The following table summarizes representative methods for the preparation of metal salts of polyol derivatives.

| Polyol Derivative | Metal Source | Reagents/Conditions | Product | Reference |

| 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | Potassium Hydride (KH) | Tetrahydrofuran (THF), 18-crown-6, 20 °C | Tripotassium salt of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | nih.gov |

| General Alcohol (R-OH) | Sodium (Na) | - | Sodium Alkoxide (RONa) | latech.edu |

| General Alcohol (R-OH) | Sodium Hydride (NaH) | - | Sodium Alkoxide (RONa) | latech.edu |

| General Alcohol (R-OH) | Metal Halide (MCln) | Sodium Alkoxide (NaOR) | Metal Alkoxide (M(OR)n) | wikipedia.org |

| trans-1,2-Cyclohexanediol Diphosphate | Ni(II), Mn(II), Zn(II), Ca(II), Mg(II) salts | pH titration | Metal complexes | stewarthendrickson.com |

Advanced Applications in Organic Synthesis

Role as a Key Building Block for Complex Molecules

2-Hydroxymethylcyclohexanol serves as a fundamental building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. cymitquimica.comcymitquimica.com The presence of two hydroxyl groups allows for sequential or selective functionalization, enabling the construction of intricate molecular frameworks. The cyclohexane (B81311) core provides a rigid and well-defined three-dimensional structure, which is often a desirable feature in the design of bioactive compounds and chiral intermediates. cymitquimica.com

The compound's utility is demonstrated in its incorporation into larger structures such as resorcinol (B1680541) derivatives, which have applications as skin lightening agents. google.comgoogle.com For instance, derivatives like cis-3-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]-cis-5-hydroxymethylcyclohexanol are key precursors in the synthesis of these complex phenols. google.com Furthermore, the cyclohexene (B86901) ring system, which can be derived from this compound, is considered a bioisostere of the furanose ring found in nucleosides. researchgate.net This has led to the synthesis of cyclohexenyl nucleoside analogues, such as cyclohexenylguanine, which have shown potent antiviral activity. researchgate.net The synthesis of these bioactive molecules often relies on the stereospecific construction starting from chiral precursors related to the this compound scaffold. researchgate.net

Table 1: Examples of Complex Molecules Derived from this compound Scaffolds

| Complex Molecule Class | Specific Example/Target | Role of this compound Scaffold | Application Area |

|---|---|---|---|

| Resorcinol Derivatives | Substituted Phenyl Cyclohexanols | Provides the core cyclohexanol (B46403) ring structure. google.com | Cosmeceuticals (e.g., skin lightening agents). google.com |

| Carbocyclic Nucleosides | Cyclohexenylguanine | Acts as a furanose mimic, forming the carbocyclic "sugar" portion of the nucleoside analogue. researchgate.net | Antiviral therapeutics. researchgate.net |

| 1,2,4-Trioxolanes | Dispiro[adamantane-2,2′- cymitquimica.comCurrent time information in Bangalore, IN.orgsyn.orgtrioxolane-4′,1″-cyclohexane] derivatives | Used as a diol component in the formation of the trioxolane ring system. nih.gov | Antimalarial agents. nih.gov |

Intermediate in Multistep Organic Syntheses

Mechanistic studies have provided insight into the role of this compound as an intermediate. The solvolysis of trans-2-acetoxymethylcyclohexyl brosylate, a derivative of this compound, proceeds with complete inversion of configuration in the presence of acetate (B1210297), indicating a direct substitution pathway. datapdf.com However, in the absence of a strong external nucleophile, the reaction shows significant retention of configuration, suggesting the formation of a cyclic cationic intermediate where the neighboring acetate group provides internal assistance. datapdf.com This demonstrates how the structure of the intermediate dictates the stereochemical outcome of a reaction, a critical consideration in the synthesis of stereochemically pure target molecules.

Table 2: this compound as an Intermediate in a Synthetic Sequence

| Starting Material | Reaction | Intermediate | Subsequent Product | Synthetic Context |

|---|---|---|---|---|

| 2-(Hydroxymethyl)cyclohexanone (B1294659) | Reduction | cis/trans-2-Hydroxymethylcyclohexanol | Further functionalized cyclohexanes | Conversion of a keto-alcohol to a diol for further elaboration. lookchem.com |

| Cyclohexene | Prins Reaction (with Formaldehyde) | Cyclic Cationic Species | 1,3-Diol derivatives (related to this compound) | Stereoselective formation of diol systems. datapdf.com |

| trans-2-Acetoxymethylcyclohexyl brosylate | Acetolysis (without added acetate) | Cyclic Oxonium Ion | trans-1,2-Diacetoxymethylcyclohexane (70%) | Demonstrates neighboring group participation by the acetoxy group, controlling stereochemistry. datapdf.com |

Development of New Synthetic Reagents and Methodologies

The unique structure of this compound makes it and its derivatives valuable in the development of new synthetic reagents and methodologies, particularly in the realm of asymmetric synthesis. While hypervalent iodine compounds and organometallic complexes represent broad classes of synthetic reagents, specific scaffolds like that of this compound can be adapted for highly specialized tasks. uu.sefrontiersin.org

A key area of development is in nucleophilic hydroxymethylation, a process that forms compounds with the 1-hydroxy-1-(hydroxymethyl)cycloalkane motif. orgsyn.org Reagents such as (isopropoxydimethylsilyl)methyl Grignard reagents have been developed as effective hydroxymethyl anion synthons, reacting with ketones like cyclohexanone (B45756) to produce 1-(hydroxymethyl)cyclohexanol. orgsyn.orgnih.gov This methodology provides a powerful alternative to traditional multi-step routes. orgsyn.org

Furthermore, the chiral diol structure inherent in this compound is a foundational element for creating chiral ligands and auxiliaries. Monoterpene-based 1,3-diols and 1,3-aminoalcohols, which share the 1,3-diol structural feature, have been successfully synthesized and employed as chiral catalysts in reactions like the addition of diethylzinc (B1219324) to benzaldehyde, achieving high enantioselectivity. researchgate.net Similarly, methodologies based on the intramolecular hydrosilylation of allylic and homoallylic alcohols, followed by oxidative cleavage of the silicon-carbon bond, have been developed for the regio- and stereo-selective synthesis of 1,3-diols. nih.gov These advanced methods underscore the potential for derivatives of this compound to serve as the basis for new, highly selective synthetic tools.

Table 3: Methodologies and Reagents Based on the Hydroxymethylcyclohexanol Motif

| Methodology/Reagent Class | Specific Reagent/Process | Function | Key Feature |

|---|---|---|---|

| Nucleophilic Hydroxymethylation | (Isopropoxydimethylsilyl)methyl Grignard reagent | Acts as a hydroxymethyl anion synthon for reaction with carbonyls. orgsyn.org | Provides a direct route to 1-(hydroxymethyl)alkanol structures. orgsyn.orgnih.gov |

| Asymmetric Catalysis | Pinane-based 1,3-diols and 1,3-aminoalcohols | Serve as chiral ligands for enantioselective additions. researchgate.net | The 1,3-diol scaffold is crucial for inducing asymmetry. researchgate.net |

| Stereoselective Diol Synthesis | Intramolecular Hydrosilylation/Oxidation | Stereocontrolled synthesis of 1,3-diol skeletons from allylic alcohols. nih.gov | High regio- and stereoselectivity is achieved through a silicon-tethered intermediate. nih.gov |

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of renewable resources, are increasingly guiding synthetic strategies. This compound and related diols are positioned to play a role in this transition. A significant opportunity lies in their derivation from biomass. Lignocellulose can be processed to yield various platform chemicals, which can then be catalytically converted to diols. nih.gov These bio-derived diols can subsequently be transformed into valuable diamines using catalysts like Raney Ni in a hydrogen-borrowing amination process, providing a sustainable route to important industrial monomers for polymers like polyamides and polyurethanes. nih.gov

Process intensification, a key aspect of green chemistry, aims to make chemical reactions safer, faster, and more efficient. The use of continuous flow reactors for reactions like α-hydroxymethylation (the type of reaction that can produce this compound) is a prime example. ugent.be Transitioning from traditional batch processes to continuous flow can significantly reduce reaction times, improve yield, and enhance safety, especially when using reagents like paraformaldehyde as a solid slurry instead of gaseous formaldehyde (B43269). ugent.be

Furthermore, the development of new materials from renewable building blocks is a central goal of sustainable chemistry. Supramolecular chemistry offers novel approaches, such as the creation of high-performance, eco-friendly adhesives from natural compounds like thioctic acid and malic acid. researchgate.net In a related concept, low-molecular-weight monomers with diol functionalities can undergo supramolecular polymerization in the presence of water, acting as a reusable, water-activated glue, demonstrating the potential for simple, functionalized cyclic alcohols in creating advanced, sustainable materials. researchgate.net

Table 4: Green and Sustainable Applications Involving the Hydroxymethylcyclohexanol Motif

| Green Chemistry Principle | Application/Methodology | Role of the Diol Structure | Sustainability Benefit |

|---|---|---|---|

| Use of Renewable Feedstocks | Biorefinery concept for diamine production. nih.gov | Serves as a key intermediate derived from lignocellulose. nih.gov | Reduces reliance on petrochemicals for producing industrial monomers. nih.gov |

| Process Intensification | Continuous flow α-hydroxymethylation reactions. ugent.be | The target molecule of a safer, more efficient synthesis. ugent.be | Improved safety, reduced reaction times, and higher yields. ugent.be |

| Benign Solvents/Reaction Conditions | Water-activated supramolecular polymerization. researchgate.net | Acts as a monomeric building block for a reusable adhesive. researchgate.net | Use of water as a solvent and comonomer; material reusability. researchgate.net |

Catalytic Transformations Involving 2 Hydroxymethylcyclohexanol

Substrate in Enzyme-Catalyzed Oxidation-Reduction Reactions

2-Hydroxymethylcyclohexanol has been a subject of study in enzyme-catalyzed oxidation-reduction reactions, where its primary and secondary alcohol groups offer interesting possibilities for regioselectivity and enantioselectivity. One notable enzyme utilized in this context is horse liver alcohol dehydrogenase (HLADH). cdnsciencepub.com

Research has demonstrated that HLADH can effectively catalyze the regiospecific oxidation of the primary alcohol function in various cyclohexane (B81311) substrates that possess both primary and secondary alcohol substituents. cdnsciencepub.com In the case of this compound, the enzyme selectively oxidizes the hydroxymethyl group. The initial product, an aldehyde, subsequently undergoes further enzyme-catalyzed oxidation to form a lactone. cdnsciencepub.com

While the oxidation is highly regiospecific for the primary hydroxyl group, the enantioselectivity can vary. For instance, in the HLADH-catalyzed oxidation of (±)-cis-2-hydroxymethylcyclohexanol, a marginal enantiomeric preference was observed. cdnsciencepub.com These reactions are typically performed on a preparative scale, highlighting their potential synthetic utility. The process often employs a recycling system for the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) coenzyme, such as using flavin mononucleotide (FMN), to make the process more economically viable. cdnsciencepub.com

The study of such enzymatic transformations provides valuable insights into the substrate specificity of alcohol dehydrogenases and their application in organic synthesis for producing chiral molecules. cdnsciencepub.com

Table 1: HLADH-Catalyzed Oxidation of this compound Derivatives

| Substrate | Enzyme | Key Observation | Product Type | Ref |

| (±)-cis-2-Hydroxymethylcyclohexanol | Horse Liver Alcohol Dehydrogenase (HLADH) | Regiospecific oxidation of the primary alcohol group | Lactone | cdnsciencepub.com |

| Unsaturated diol derivatives of this compound | Horse Liver Alcohol Dehydrogenase (HLADH) | Complete regiospecificity for primary hydroxyl oxidation | Lactone | cdnsciencepub.com |

Participation in Acetal (B89532) and Ketal Formation

This compound serves as a diol in the formation of acetals and ketals, which are important protecting groups in organic synthesis. google.comlibretexts.orglibretexts.org The formation of these geminal-diether derivatives from aldehydes or ketones involves the reaction with two equivalents of an alcohol or, more conveniently, a diol like this compound, resulting in the elimination of water. libretexts.orglibretexts.org

The reaction is typically catalyzed by an acid because alcohols are weak nucleophiles. libretexts.org The use of a diol is advantageous as it leads to the formation of a cyclic acetal, which is generally more stable than its acyclic counterpart due to favorable kinetics from the intramolecular ring-closing step. libretexts.org In the case of this compound, the two hydroxyl groups are positioned to form a stable ring structure upon reaction with a carbonyl compound. google.com

The general mechanism for acetal formation proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack, and after deprotonation, a hemiacetal is formed. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of water, forming an oxonium ion. A second nucleophilic attack by the other alcohol group of the diol, followed by deprotonation, yields the final acetal. libretexts.org

Table 2: Acetal/Ketal Formation with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Feature | Ref |

| Aldehyde or Ketone | This compound | Acid | Cyclic Acetal or Ketal | Formation of a stable ring structure | google.comlibretexts.org |

Exploration in Novel Catalytic Systems

While direct applications of this compound as a ligand or catalyst in novel systems are not extensively documented in the provided search results, its derivatives and related structures are involved in various catalytic contexts. For instance, the oxidation of related compounds is studied using various iron-containing enzymes, including cytochrome P450 and diiron enzymes like soluble methane (B114726) monooxygenase (sMMO). nih.govnih.gov These studies often use probe molecules to understand the reaction mechanisms, which can involve radical and cationic intermediates. nih.govpnas.org

The synthesis of derivatives of this compound, such as (S)-2-hydroxymethylcyclohexanone, highlights its role as a precursor in creating molecules for further catalytic applications or as targets in asymmetric synthesis. ugent.be For example, this ketone is a key precursor for the synthesis of the anticholinergic agent (R,R)-rociverine. ugent.be

Furthermore, the broader field of catalysis continuously explores new systems. For example, dual photoredox and nickel catalysis have emerged as a powerful method for forming C(sp²)–C(sp³) bonds under mild conditions, expanding the possibilities for incorporating complex alkyl fragments. nih.gov While not directly mentioning this compound, these advanced catalytic methods could potentially be applied to it or its derivatives in the future to create novel chemical structures. The development of new catalysts for CO2 hydrogenation is another active area of research where a variety of organic molecules are used as substrates or are the targets of synthesis. frontiersin.orgau.dk

Computational and Theoretical Studies of 2 Hydroxymethylcyclohexanol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to the theoretical study of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic structure and energy.

Ab initio methods are based on first principles without the use of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CCSD(T), offer high accuracy but are computationally demanding. nih.govuni-goettingen.de Simpler ab initio methods like Hartree-Fock (HF) provide a baseline but often require correction for electron correlation. researchgate.net

Density Functional Theory (DFT) has become a widely used alternative, offering a good balance between accuracy and computational cost, making it suitable for larger molecules. tandfonline.comnih.gov DFT methods model the electron correlation through functionals, such as B3LYP or M06-2X. researchgate.netlew.ro The choice of functional and basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial for obtaining reliable results and must be benchmarked against experimental data or higher-level computations when possible. tandfonline.comlew.ro For instance, dispersion-corrected DFT is often necessary to accurately model non-covalent interactions, which are significant in systems with hydroxyl groups. tandfonline.comnih.gov

These calculations can determine various molecular properties, including:

Optimized molecular geometries.

Vibrational frequencies, which can be compared with experimental IR and Raman spectra. lew.ro

Thermodynamic properties such as enthalpy and Gibbs free energy.

Electronic properties like dipole moments, polarizability, and frontier molecular orbital energies (HOMO/LUMO). nih.gov

Table 1: Examples of Quantum Chemical Methods Applied in Studies of Cyclohexane (B81311) Derivatives and Related Alcohols

| Method Type | Specific Method | Basis Set | Typical Application | Reference |

|---|---|---|---|---|

| Ab initio | MP2 | 6-311++G(d,p) | Conformational analysis, energy calculations | nih.govuni-goettingen.de |

| Ab initio | CCSD(T) | various | High-accuracy energy benchmarks for conformers | uni-goettingen.detandfonline.com |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) | Geometry optimization, vibrational spectra, reaction mechanisms | lew.ro |

| Density Functional Theory (DFT) | M06-2X | 6-311+G(d) | Calculation of activation barriers and reaction thermodynamics | researchgate.net |

Conformational Analysis and Energy Landscapes

The flexible six-membered ring of 2-Hydroxymethylcyclohexanol allows it to adopt several conformations, primarily based on the chair form of the cyclohexane ring. The substituents—the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups—can be in either axial (a) or equatorial (e) positions, leading to different diastereomers (cis and trans) and, within each, different conformers.

Computational methods are extensively used to explore the potential energy surface of these conformers. By calculating the relative energies of all possible structures, the most stable conformations can be identified. These studies have shown that conformations are stabilized by a delicate balance of steric hindrance and intramolecular hydrogen bonding. acs.org For example, a hydrogen bond can form between the hydroxyl and hydroxymethyl groups, which can stabilize conformations that might otherwise be disfavored due to steric strain. acs.org

Low-temperature NMR studies, in combination with ab initio computations, have been used to determine the proportion of different conformers in solution. nih.gov The calculations help to assign the observed NMR signals to specific conformations and to quantify the energetic differences between them. The effect of the solvent on the conformational equilibrium is also a key area of study, as polar solvents can stabilize different conformers by interacting with the hydroxyl groups. acs.org

Table 2: Hypothetical Relative Energies of trans-2-Hydroxymethylcyclohexanol Conformers This table illustrates typical findings from conformational analysis. Exact values depend on the level of theory and solvent model used.

| Conformer | Substituent Orientations | Intramolecular H-Bond | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| Chair 1 (most stable) | -OH (e), -CH₂OH (e) | Weak or absent | 0.00 | ~75% |

| Chair 2 | -OH (a), -CH₂OH (a) | Possible | ~1.2 | ~15% |

| Twist-Boat Conformations | - | Variable | > 5.0 | <1% |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the energy profile along a reaction coordinate, researchers can identify transition states, intermediates, and the activation energies required for each step.

One area where this has been applied is in the study of solvolysis reactions of this compound derivatives. nih.gov For example, computational studies can investigate the formation of cyclic dioxenium ions as intermediates, which arise from the participation of a neighboring acyl group. nih.gov DFT calculations can reveal the relative stability of different proposed intermediates and the energy barriers to their formation and subsequent reaction, helping to confirm or rule out potential mechanisms. mit.edu

Furthermore, computational studies can shed light on complex rearrangements. For related radical reactions, DFT and ab initio calculations have been used to investigate radical rearrangement pathways, showing how an initial radical can lead to rearranged products through a series of low-energy transition states. researchgate.net These models can calculate the activation energies for competing pathways, such as hydroxylation versus rearrangement, providing a rationale for experimentally observed product distributions. researchgate.net

Table 3: Example of Calculated Energetics for a Reaction Step This data is illustrative of how computational chemistry is used to analyze reaction mechanisms.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE_reaction | Energy difference between products and reactants | -15.2 |

| ΔE_activation | Energy barrier from reactant to transition state | +20.5 |

| Intermediate Stability | Energy of an intermediate relative to reactants | -5.8 |

Prediction of Reactivity and Selectivity

Beyond elucidating known reactions, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. nih.gov By analyzing its calculated electronic structure, one can forecast how the molecule will behave under specific reaction conditions.

Key predictors of reactivity are derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. DFT calculations can map the distribution of these orbitals across the molecule. nih.gov For this compound, this can help predict the relative reactivity of the primary versus the secondary hydroxyl group.

Other computed descriptors can also predict reactivity:

Calculated Atomic Charges: Can indicate the most electropositive or electronegative sites in the molecule, guiding the understanding of polar reactions.

Bond Dissociation Energies (BDEs): Can be calculated to predict the ease of homolytic cleavage of C-H or O-H bonds in radical reactions.

Acidity (pKa): Can be predicted using thermodynamic cycles in combination with a solvent model, indicating which proton is most likely to be removed by a base.

These predictive tools are invaluable for designing experiments, allowing chemists to target specific outcomes and avoid undesirable side reactions. nih.gov

Table 4: Calculated Molecular Descriptors for Predicting Reactivity This table shows examples of how computational descriptors are used to infer chemical behavior.

| Descriptor | Predicted Property | Implication for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Site of oxidation or attack by electrophiles. |

| LUMO Energy | Electron-accepting ability | Site of reduction or attack by nucleophiles. |

| Electrostatic Potential Map | Charge distribution | Highlights nucleophilic (negative) and electrophilic (positive) regions. |